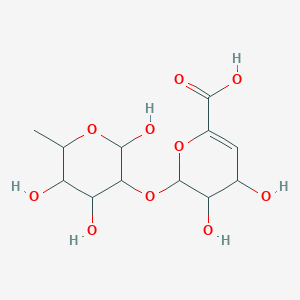

Lepidimoide

説明

特性

CAS番号 |

157676-09-0 |

|---|---|

分子式 |

C12H18O10 |

分子量 |

322.26 g/mol |

IUPAC名 |

3,4-dihydroxy-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxy-3,4-dihydro-2H-pyran-6-carboxylic acid |

InChI |

InChI=1S/C12H18O10/c1-3-6(14)8(16)9(11(19)20-3)22-12-7(15)4(13)2-5(21-12)10(17)18/h2-4,6-9,11-16,19H,1H3,(H,17,18) |

InChIキー |

PBUKNNGDHZLXKG-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)O)OC2C(C(C=C(O2)C(=O)O)O)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)O)OC2C(C(C=C(O2)C(=O)O)O)O)O)O |

同義語 |

2-O-L-rhamnopyranosyl-4-deoxy-alpha-L-threo-hex-4-enopyranosiduronate lepidimoide |

製品の起源 |

United States |

Foundational & Exploratory

The Mechanism of Action of Lepidimoide: A Technical Guide for Botanical and Agricultural Research

Disclaimer: The following technical guide details the mechanism of action of Lepidimoide, a compound isolated from plants. All available scientific literature pertains to its effects as a plant growth regulator. There is no published research on the efficacy or mechanism of action of this compound in animal or human systems. Therefore, this document is intended for researchers in botany, plant science, and agriculture, not for drug development professionals in a medical context.

Executive Summary

This compound is a naturally occurring disaccharide with significant allelopathic properties, isolated from the mucilage of germinated cress seeds (Lepidium sativum L.).[1] It exhibits a dual regulatory effect on plant physiology, promoting shoot growth while inhibiting root growth.[1] This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, based on available scientific studies. It details its effects on plant growth, structure-activity relationships, and the experimental protocols used to elucidate these properties.

Chemical and Physical Properties

-

Chemical Name: Sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate[1]

-

Source: Isolated from the mucilage of germinated cress seeds (Lepidium sativum L.).[1] It has also been synthesized from okra (Hibiscus esculentus L.) fruit mucilage.[2]

-

Isomers: An isomer, epi-lepidimoide, has been synthesized and exhibits similar biological activity.[2]

Mechanism of Action in Plants

The precise molecular target and signaling pathway of this compound have not yet been fully elucidated. However, research has revealed its role as a plant growth regulator with distinct physiological effects.

Dual Growth-Regulating Effects

This compound demonstrates a concentration-dependent dual effect on plant growth:

-

Shoot Growth Promotion: At concentrations as low as 3 μM, this compound promotes the hypocotyl growth of etiolated Amaranthus caudatus L.[1] Its growth-promoting activity in hypocotyls is reported to be 20 to 30 times greater than that of gibberellic acid.[1]

-

Root Growth Inhibition: At higher concentrations (above 100 μM), this compound inhibits root growth.[1]

Influence on Photosynthesis

This compound has been shown to promote light-induced chlorophyll accumulation in the cotyledons of sunflower (Helianthus annuus L.) and cucumber (Cucumis sativus L.) seedlings. This effect is achieved, at least in part, by increasing the content of 5-aminolevulinic acid, a rate-limiting precursor in chlorophyll biosynthesis. The effect of this compound on chlorophyll and 5-aminolevulinic acid accumulation is additive to that of cytokinin, suggesting a cooperative or synergistic interaction with plant hormonal pathways.

Structure-Activity Relationship

Studies on this compound and its synthetic analogues have identified key structural features essential for its biological activity.

-

Uronic Acid Moiety: The uronic acid derivative is crucial for its activity.

-

α,β-Unsaturated Carboxylate: This feature of the uronic acid is an active site.

-

α-Glucoside Linkage to Rhamnose: The bond connecting the uronic acid to rhamnose is important.

-

C-4,5 Double Bond: The double bond in the uronic acid ring is a key active site. Hydrogenation of this bond, resulting in a hydroxylated this compound without the double bond, leads to lower activity.

-

Acetylation: Acetylation of this compound has been shown to considerably increase its growth-promoting activity.

-

Methylation: Methylation of this compound results in a loss of activity.

Quantitative Data

| Compound | Bioassay | Effect | Effective Concentration |

| This compound | Amaranthus caudatus L. hypocotyl elongation | Growth Promotion | > 3 μM |

| This compound | Amaranthus caudatus L. root growth | Growth Inhibition | > 100 μM |

Experimental Protocols

Amaranthus caudatus L. Hypocotyl Elongation Test

This bioassay is used to determine the growth-promoting activity of this compound and its analogues.

-

Plant Material: Etiolated seedlings of Amaranthus caudatus L. are used.

-

Test Substance Preparation: this compound and its analogues are dissolved in a suitable solvent and diluted to the desired concentrations.

-

Assay Procedure:

-

The etiolated seedlings are placed in petri dishes containing filter paper moistened with the test solution.

-

The petri dishes are incubated in the dark for a specified period.

-

The length of the hypocotyls is measured at the end of the incubation period.

-

-

Data Analysis: The hypocotyl length of seedlings treated with the test substance is compared to that of control seedlings treated with the solvent alone.

Visualizations

Conclusion

This compound is a potent plant growth regulator with a dual mode of action, promoting shoot elongation at low concentrations and inhibiting root growth at higher concentrations. Its activity is intrinsically linked to specific chemical moieties, including an α,β-unsaturated uronic acid derivative and a C-4,5 double bond. While the precise molecular signaling pathway remains to be discovered, its synergistic effect with cytokinin on chlorophyll accumulation suggests an interaction with plant hormonal networks. Further research is required to identify the specific receptors and downstream signaling components involved in this compound's mechanism of action in plants. There is currently no scientific basis for its consideration in a pharmaceutical or human therapeutic context.

References

Lepidimoide: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lepidimoide, a unique disaccharide first isolated from the mucilage of germinated cress seeds (Lepidium sativum), has garnered scientific interest due to its potent and dichotomous effects on plant growth. It is characterized as sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate.[1][2] This compound has been shown to significantly promote shoot elongation while simultaneously inhibiting root growth, suggesting a complex interaction with plant hormonal signaling pathways. This technical guide provides a comprehensive overview of the discovery of this compound, detailed protocols for its extraction and purification, a summary of its biological activity with available quantitative data, and a proposed mechanism of action involving plant hormone signaling.

Discovery and Characterization

This compound was first discovered and isolated as an amorphous powder from the mucilage of germinated cress seeds (Lepidium sativum L.).[1][2] Its structure was elucidated using a combination of mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. The chemical name for this compound is sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate.[1][2]

Experimental Protocols

Extraction of Mucilage from Cress Seeds

The initial step in isolating this compound is the extraction of mucilage from cress seeds. Several methods have been reported, with the following being a common and effective approach.

Materials:

-

Cress seeds (Lepidium sativum)

-

Distilled water

-

Ethanol (95%) or Acetone

-

Beakers and magnetic stirrer

-

Centrifuge and centrifuge tubes

-

Muslin cloth or filter paper

-

Oven or freeze-dryer

Protocol:

-

Soaking: Soak 100 g of cress seeds in 1 L of distilled water.

-

Extraction: Stir the mixture for 2-4 hours at room temperature. The water will become viscous as the mucilage hydrates and leaches from the seeds.

-

Separation: Separate the swollen seeds from the mucilage solution by filtering through a muslin cloth.

-

Precipitation: Add ethanol (95%) or acetone to the mucilage solution in a 2:1 (solvent:solution) ratio while stirring. This will cause the mucilage to precipitate out of the solution.

-

Collection: Collect the precipitated mucilage by centrifugation.

-

Drying: Dry the collected mucilage in an oven at a controlled temperature (e.g., 40-50°C) or by freeze-drying to obtain a crude mucilage powder.

Purification of this compound from Crude Mucilage

The following protocol is based on the original method described by Hasegawa et al. (1992), which involves a multi-step chromatographic process.

Materials:

-

Crude cress seed mucilage

-

Dowex 50W-X8 (H+ form) resin

-

Dowex 1-X2 (formate form) resin

-

Sephadex G-25 gel

-

High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18)

-

Formic acid

-

Ammonium formate

-

Acetonitrile

-

Deionized water

-

Rotary evaporator

-

Freeze-dryer

Protocol:

-

Ion-Exchange Chromatography (Cation Exchange):

-

Dissolve the crude mucilage in deionized water.

-

Pass the solution through a column packed with Dowex 50W-X8 (H+ form) resin.

-

Collect the eluate, which contains the anionic components, including this compound.

-

-

Ion-Exchange Chromatography (Anion Exchange):

-

Apply the eluate from the previous step to a column packed with Dowex 1-X2 (formate form) resin.

-

Wash the column with deionized water to remove neutral sugars.

-

Elute the acidic components using a stepwise gradient of formic acid (e.g., 0.1 M to 2 M).

-

Collect fractions and monitor for the presence of this compound using a bioassay (e.g., Amaranthus caudatus hypocotyl elongation assay).

-

-

Gel Filtration Chromatography:

-

Pool the active fractions from the anion-exchange chromatography and concentrate them using a rotary evaporator.

-

Apply the concentrated sample to a Sephadex G-25 column equilibrated with deionized water.

-

Elute with deionized water and collect fractions. This step helps to desalt the sample and further separate compounds based on size.

-

Monitor fractions for activity using the bioassay.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Pool and concentrate the active fractions from the gel filtration step.

-

Perform final purification using a reverse-phase HPLC column.

-

A typical mobile phase could be a gradient of acetonitrile in an aqueous buffer (e.g., ammonium formate). The exact gradient will need to be optimized.

-

Monitor the eluate with a UV detector and collect the peak corresponding to this compound.

-

Confirm the purity of the isolated this compound using analytical HPLC and spectroscopic methods (NMR, MS).

-

-

Final Product:

-

Lyophilize (freeze-dry) the purified this compound fraction to obtain a stable, amorphous powder.

-

Data Presentation

The biological activity of this compound has been quantified in terms of its effect on the growth of etiolated Amaranthus caudatus seedlings.

| Biological Effect | Organism | Concentration | Observed Effect | Reference |

| Hypocotyl Growth Promotion | Amaranthus caudatus | > 3 µM | Promotion of hypocotyl elongation | [1][2] |

| Root Growth Inhibition | Amaranthus caudatus | > 100 µM | Inhibition of root growth | [1][2] |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Proposed Signaling Pathway for this compound-Induced Root Growth Inhibition

Disclaimer: The following diagram represents a hypothesized signaling pathway based on the known root growth-inhibiting effects of this compound and established knowledge of auxin signaling. Direct experimental evidence for this compound's interaction with these specific components is currently lacking.

Caption: Hypothesized signaling pathway for this compound's root inhibition.

Biological Activity and Proposed Mechanism of Action

This compound exhibits a dual regulatory role in plant development, promoting shoot growth at concentrations above 3 µM and inhibiting root growth at concentrations exceeding 100 µM.[1][2] The growth-promoting activity on hypocotyls is reported to be 20 to 30 times more potent than that of gibberellic acid, a well-known plant hormone.[2]

The precise molecular mechanism underlying these effects is not yet fully elucidated. However, the observed inhibition of root growth strongly suggests an interaction with the auxin signaling pathway. Auxin is a key phytohormone that regulates root development, and its proper distribution, maintained by polar auxin transport, is crucial for cell division and elongation in the root apical meristem.

It is hypothesized that this compound, at high concentrations, may disrupt polar auxin transport, leading to an accumulation of auxin in the root elongation zone. Elevated auxin levels in this region are known to be inhibitory to cell elongation, which would result in the observed phenotype of stunted root growth. Further research is required to validate this hypothesis, for instance, by examining the effect of this compound on auxin reporter lines or by measuring endogenous auxin levels in treated roots. The stimulatory effect on shoot growth suggests a possible interaction with gibberellin or brassinosteroid signaling pathways, but this remains to be investigated.

Conclusion and Future Directions

This compound represents a fascinating natural product with significant potential for further research and application in agriculture and drug development. Its potent and specific effects on plant growth highlight the importance of continued exploration of natural sources for novel bioactive compounds.

Future research should focus on:

-

Optimizing the purification protocol to improve the yield and purity of this compound.

-

Conducting detailed dose-response studies to establish a more comprehensive quantitative understanding of its biological activities.

-

Elucidating the precise molecular mechanism of action, particularly its interaction with auxin and other phytohormone signaling pathways.

-

Investigating the structure-activity relationship of this compound and its analogs to identify key functional groups.

-

Exploring its potential applications as a plant growth regulator or as a lead compound for the development of new herbicides or pharmaceuticals.

References

- 1. Isolation and Identification of this compound, a New Allelopathic Substance from Mucilage of Germinated Cress Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and identification of this compound, a new allelopathic substance from mucilage of germinated cress seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Allelopathic Potential of Lepidimoide on Monocots: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allelopathy, the chemical interaction between plants, offers a promising avenue for the development of natural herbicides and growth regulators. The genus Lepidium, particularly Lepidium sativum (garden cress), has been identified as a source of potent allelochemicals. The primary active compound, lepidimoide, a disaccharide, has demonstrated significant effects on the growth and development of various plant species, including important monocotyledonous crops. This technical guide provides an in-depth overview of the allelopathic properties of this compound and other Lepidium-derived compounds on monocots, summarizing key quantitative data, detailing experimental protocols, and visualizing putative signaling pathways and experimental workflows.

Allelopathic Effects on Monocots: Quantitative Data

The allelopathic effects of Lepidium species, primarily attributed to this compound and other phenolic compounds, have been quantified in several studies. These effects are generally characterized by the inhibition of root growth and, in some cases, the promotion of shoot growth at lower concentrations, a phenomenon known as hormesis. The following tables summarize the quantitative data from various studies on the impact of Lepidium extracts on monocot species.

Table 1: Effect of Lepidium draba (Hoary Cress) Extracts on Monocots

| Monocot Species | Lepidium draba Extract Concentration | Effect on Germination (%) | Effect on Shoot Length (% of control) | Effect on Root Length (% of control) | Reference |

| Wheat (Triticum aestivum) | 2.5% (w/v) ethanolic seed extract | Decrease | Decrease | Decrease | [1] |

| Wheat (Triticum aestivum) | 5% (w/v) ethanolic seed extract | Decrease | Decrease | Decrease | [1] |

| Wheat (Triticum aestivum) | 10% (w/v) ethanolic seed extract | Decrease | Decrease | Decrease | [1] |

| Maize (Zea mays) | Methanolic root, stem, and leaf extracts | Inhibition | Inhibition of plumule elongation | Inhibition of radicle elongation | [2] |

| Barley (Hordeum vulgare) | Not specified | Not specified | Not specified | Not specified | [1] |

Table 2: Effect of Lepidium sativum (Garden Cress) Extracts on Monocots

| Monocot Species | Lepidium sativum Extract Concentration | Effect on Germination (%) | Effect on Shoot Length (% of control) | Effect on Root Length (% of control) | Reference |

| Phalaris minor (Canary grass) | 20% aqueous extract | Variable | +25.6 (Hormetic effect) | Inhibition | [3][4] |

| Phalaris minor (Canary grass) | 80% aqueous extract | Variable | Inhibition | -47 | [3][4] |

| Maize (Zea mays) | Not specified | Not specified | Shoot expansion | Root inhibition | [3] |

| Lolium multiflorum (Italian ryegrass) | Not specified | Not specified | Shoot expansion | Root inhibition | [3] |

| Tall Wheatgrass | Not specified | Not specified | Shoot expansion | Root inhibition | [3] |

Key Allelochemicals in Lepidium

The primary allelochemical identified in Lepidium sativum is This compound , a sodium salt of a disaccharide.[5] Other phenolic compounds, such as quercetin, gallic acid, vanillic acid, and p-coumaric acid, have also been identified in L. sativum extracts and are believed to contribute to its allelopathic effects.[3][4] In Lepidium draba, glucosinolates are suggested to be among the active allelochemicals.[6]

Experimental Protocols

Standardized bioassays are crucial for evaluating the allelopathic potential of plant extracts. The following are detailed methodologies for key experiments cited in the literature.

Preparation of Aqueous Plant Extracts

This protocol is adapted from studies on the allelopathic effects of aqueous plant extracts.

Materials:

-

Fresh or dried plant material (Lepidium shoots, roots, or seeds)

-

Distilled water

-

Blender or mortar and pestle

-

Cheesecloth or filter paper (e.g., Whatman No. 1)

-

Centrifuge (optional)

-

Sterile flasks or beakers

Procedure:

-

Sample Preparation: Weigh a specific amount of fresh or dried plant material (e.g., 100 g). For dried material, oven-dry at a specified temperature (e.g., 70°C for 48 hours) and then grind into a fine powder.

-

Extraction: Add the plant material to a known volume of distilled water (e.g., 1 L to create a 10% w/v stock solution).

-

Homogenization: Macerate the mixture using a blender or grind with a mortar and pestle for a set duration (e.g., 5-10 minutes).

-

Incubation: Allow the mixture to stand for a specified period (e.g., 24 hours) at room temperature to allow for the leaching of allelochemicals.

-

Filtration: Filter the mixture through several layers of cheesecloth followed by filter paper to remove solid debris. For a clearer extract, the filtrate can be centrifuged at a specific speed (e.g., 5000 rpm for 15 minutes) and the supernatant collected.

-

Sterilization: The final extract can be filter-sterilized using a 0.22 µm filter to prevent microbial contamination during bioassays.

-

Dilution: Prepare a series of dilutions from the stock solution (e.g., 1%, 5%, 10%, 20%) using distilled water to test for dose-dependent effects.

Seed Germination and Seedling Growth Bioassay

This is a common laboratory method to assess the phytotoxicity of plant extracts.

Materials:

-

Petri dishes (9 cm diameter)

-

Filter paper

-

Seeds of the target monocot species (e.g., wheat, maize, barley)

-

Prepared Lepidium aqueous extracts of varying concentrations

-

Distilled water (as control)

-

Growth chamber or incubator with controlled temperature and light conditions

-

Ruler or caliper

Procedure:

-

Sterilization: Surface sterilize the seeds by rinsing them in a dilute sodium hypochlorite solution (e.g., 1%) for 1-2 minutes, followed by several rinses with sterile distilled water.

-

Petri Dish Preparation: Place two layers of sterile filter paper in each Petri dish.

-

Treatment Application: Moisten the filter paper with a specific volume (e.g., 5 mL) of the respective Lepidium extract concentration or distilled water for the control group.

-

Seed Sowing: Place a predetermined number of seeds (e.g., 10-20) evenly on the moistened filter paper in each Petri dish.

-

Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C with a 12h/12h light/dark cycle).

-

Data Collection:

-

Germination Percentage: Count the number of germinated seeds daily for a specified period (e.g., 7-10 days). A seed is considered germinated when the radicle has emerged to a certain length (e.g., 2 mm).

-

Seedling Growth: After the incubation period, carefully remove the seedlings and measure the root length and shoot length using a ruler or caliper.

-

Biomass: Determine the fresh weight of the seedlings. For dry weight, place the seedlings in an oven at a specific temperature (e.g., 70°C) until a constant weight is achieved.

-

-

Data Analysis: Calculate the percentage of inhibition or stimulation for each parameter relative to the control.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms and signaling pathways through which this compound and other Lepidium allelochemicals exert their effects on monocots are not yet fully elucidated. However, based on the observed physiological effects, a putative model can be proposed. The primary effects are the inhibition of root growth and the promotion of shoot growth, which are processes tightly regulated by plant hormones, particularly auxins, gibberellins (GA), and abscisic acid (ABA).

One study on the effects of Lepidium draba extracts on maize showed a significant decrease in gibberellic acid (GA) levels and an increase in abscisic acid (ABA) levels.[2] GA is known to promote cell elongation and division, while ABA is a general growth inhibitor. Therefore, the inhibition of root and shoot growth could be mediated by the disruption of the GA/ABA balance.

This compound has been shown to affect cell expansion.[3] This suggests an interaction with the cell wall loosening and stiffening processes.

Below is a diagram illustrating a putative signaling pathway for the allelopathic effects of Lepidium on monocot root cells, leading to growth inhibition.

Caption: Putative signaling pathway of Lepidium allelochemicals in monocot roots.

Experimental and Logical Workflows

The investigation of allelopathic properties follows a structured workflow, from the initial screening of plant extracts to the identification of active compounds and the elucidation of their mode of action.

Caption: General workflow for investigating allelopathic properties.

Conclusion and Future Directions

The allelopathic properties of Lepidium species, particularly the effects of this compound and other associated compounds, present a compelling case for their potential application in agriculture as natural herbicides or growth regulators. The quantitative data clearly demonstrate significant inhibitory effects on the root growth of various monocot species. The provided experimental protocols offer a standardized approach for further research in this area.

However, a significant knowledge gap remains concerning the precise molecular mechanisms and signaling pathways involved. Future research should focus on:

-

Receptor Identification: Identifying the specific plasma membrane receptors that bind to this compound and initiate the signaling cascade.

-

Elucidation of Downstream Signaling: Unraveling the specific components of the signal transduction pathway, including the roles of calcium signaling, reactive oxygen species, and protein kinases.

-

Hormonal Crosstalk: A more detailed investigation into how Lepidium allelochemicals modulate the synthesis, transport, and signaling of key plant hormones in monocots.

-

Field Studies: Translating the findings from laboratory bioassays to field conditions to assess the practical efficacy of Lepidium-based allelopathic strategies for weed management in monocot crops.

A deeper understanding of these aspects will be crucial for harnessing the full potential of Lepidium allelochemicals in the development of sustainable agricultural practices and novel drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural allelic diversity of the calcium signaling regulators in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. plant.researchfloor.org [plant.researchfloor.org]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and Identification of this compound, a New Allelopathic Substance from Mucilage of Germinated Cress Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Allelopathic Agent Lepidimoide: A Technical Guide to its Effects on Plant Growth and Putative Interactions with Hormone Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lepidimoide, a natural product isolated from the mucilage of germinated cress seeds (Lepidium sativum), exhibits potent allelopathic effects, primarily characterized by the promotion of shoot growth and the inhibition of root growth in various plant species[1]. These distinct phenotypic effects suggest a complex interaction with endogenous plant hormone signaling pathways that govern cell elongation, division, and differentiation. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, details experimental protocols for its study, and explores its putative, though not yet fully elucidated, intersections with key plant hormone signaling pathways, including auxin, abscisic acid (ABA), and strigolactones (SLs). While direct molecular evidence of this compound's interaction with these pathways is currently limited, this guide synthesizes the available information to provide a foundational resource for researchers investigating its mechanism of action and potential applications.

Biological Effects of this compound

This compound has a pronounced and dichotomous effect on plant development. Its primary observed effects are:

-

Shoot Growth Promotion: this compound significantly promotes hypocotyl and shoot elongation in a variety of plant species[1]. This suggests an interference with pathways that positively regulate cell expansion and division in aerial tissues.

-

Root Growth Inhibition: Conversely, this compound is a potent inhibitor of root elongation[1]. This indicates a disruption of the hormonal balance that controls root apical meristem activity and cell differentiation in subterranean tissues.

These contrasting effects point towards a sophisticated mode of action, likely involving the modulation of one or more central plant hormone signaling cascades.

Quantitative Data on this compound's Biological Activity

The following table summarizes the reported quantitative effects of this compound on plant growth.

| Plant Species | Bioassay | Concentration | Observed Effect | Reference |

| Amaranthus caudatus | Hypocotyl elongation | > 3 µM | Promotion | [1] |

| Amaranthus caudatus | Root growth | > 100 µM | Inhibition | [1] |

| Various | Shoot growth | Not specified | Promotion | [1] |

| Various | Root growth | Not specified | Inhibition | [1] |

Experimental Protocols

To facilitate further research into the biological activities of this compound, detailed methodologies for key experiments are provided below.

Seed Germination and Seedling Growth Assay

This protocol is designed to assess the dose-dependent effects of this compound on seed germination and early seedling development.

Materials:

-

Seeds of a model plant species (e.g., Arabidopsis thaliana, Lepidium sativum, or cress).

-

This compound stock solution of known concentration.

-

Sterile deionized water.

-

Petri dishes (9 cm diameter).

-

Filter paper (Whatman No. 1 or equivalent).

-

Growth chamber with controlled light and temperature conditions.

-

Microscope with a calibrated eyepiece or imaging software for measurements.

Procedure:

-

Preparation of Test Solutions: Prepare a series of this compound dilutions from the stock solution using sterile deionized water to achieve the desired final concentrations for the dose-response curve. Include a negative control (sterile deionized water only).

-

Seed Sterilization (Optional but Recommended): Surface sterilize seeds to prevent microbial contamination. A common method for Arabidopsis is a 1-minute incubation in 70% ethanol followed by 10 minutes in a 10% bleach solution and then three to five rinses with sterile deionized water.

-

Plating: Place two layers of sterile filter paper in each Petri dish. Pipette a sufficient volume of each test solution or control to saturate the filter paper.

-

Sowing: Evenly distribute a known number of seeds (e.g., 50-100) onto the filter paper in each dish.

-

Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).

-

Data Collection:

-

Germination Rate: Score germination daily for a defined period (e.g., 7 days). A seed is considered germinated when the radicle has emerged.

-

Root and Hypocotyl Length: After a set number of days (e.g., 5-7 days), carefully remove seedlings and measure the length of the primary root and hypocotyl using a ruler under a dissecting microscope or by analyzing digital images.

-

-

Analysis: Calculate the germination percentage for each treatment. Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences in root and hypocotyl length between treatments.

Hypocotyl Elongation Assay in Etiolated Seedlings

This assay specifically measures the effect of this compound on cell elongation in the absence of light, a process heavily influenced by auxin and other hormones.

Materials:

-

As per the Seed Germination and Seedling Growth Assay.

-

Growth chamber capable of maintaining complete darkness.

Procedure:

-

Plating and Sowing: Follow steps 1-4 from the previous protocol.

-

Light Treatment for Germination: To synchronize germination, expose the plates to light for a few hours (e.g., 4-8 hours).

-

Dark Incubation: Wrap the Petri dishes in aluminum foil or place them in a light-tight box and transfer them to a growth chamber set to complete darkness at a constant temperature (e.g., 22°C).

-

Data Collection: After a defined period of dark growth (e.g., 3-5 days), carefully measure the hypocotyl length of the seedlings. It is crucial to perform this step under a green safe light to avoid inducing de-etiolation responses.

-

Analysis: Compare the average hypocotyl lengths across the different this compound concentrations and the control.

Putative Interactions with Plant Hormone Signaling Pathways

The observed physiological effects of this compound strongly suggest interference with major plant hormone signaling pathways. While direct molecular targets remain to be identified, the following sections outline the canonical signaling pathways of auxin, abscisic acid, and strigolactones, which are hypothesized to be affected by this compound.

Auxin Signaling Pathway

Auxin is a key regulator of cell elongation, division, and differentiation, with a central role in both shoot and root development. The promotion of shoot growth and inhibition of root growth by this compound are classic hallmarks of auxin or auxin-like activity.

Hypothetical Interaction: this compound could act as an auxin agonist, mimic, or interfere with auxin transport or signaling to create a hormonal imbalance that favors shoot elongation at the expense of root growth.

Below is a generalized diagram of the auxin signaling pathway.

Abscisic Acid (ABA) Signaling Pathway

ABA is a primary stress hormone that generally acts as a growth inhibitor, particularly in response to adverse environmental conditions. It plays a crucial role in seed dormancy and stomatal closure.

Hypothetical Interaction: this compound's growth-promoting effects in the shoot might involve the antagonistic regulation of ABA signaling. Conversely, its inhibitory effect on roots could potentially be mediated by an increase in ABA sensitivity or concentration in root tissues.

The core components of the ABA signaling pathway are depicted below.

Strigolactone (SL) Signaling Pathway

Strigolactones are involved in regulating shoot branching (an inhibitory role) and are crucial for symbiotic interactions in the rhizosphere. They are known to interact with the auxin pathway.

Hypothetical Interaction: Given that SLs generally inhibit shoot branching, this compound's shoot-promoting effect could involve the downregulation of SL biosynthesis or signaling. The impact on root development is less clear but could be part of a complex crosstalk with auxin and other hormones.

A diagram of the strigolactone signaling pathway is presented below.

Future Directions and Conclusion

The precise molecular mechanism by which this compound exerts its effects on plant growth remains a compelling area for future research. The pronounced and opposing effects on shoot and root development strongly implicate an interaction with the hormonal signaling networks that orchestrate plant architecture.

Future research should focus on:

-

Transcriptomic and Proteomic Analyses: To identify genes and proteins that are differentially expressed in response to this compound treatment in both shoot and root tissues. This could reveal which hormone signaling pathways are most significantly perturbed.

-

Hormone Quantification: Direct measurement of endogenous levels of auxins, ABA, cytokinins, gibberellins, and strigolactones in this compound-treated plants.

-

Mutant Analysis: Testing the effect of this compound on plant mutants with defects in various hormone biosynthesis and signaling pathways to identify components necessary for the this compound response.

-

Binding Assays: In vitro studies to determine if this compound directly binds to known hormone receptors.

References

The Biosynthesis of Lepidimoide in Lepidium sativum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lepidimoide, a potent allelopathic substance identified as sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate, is isolated from the mucilage of germinated garden cress (Lepidium sativum) seeds.[1][2] Its unique chemical structure, a disaccharide composed of L-rhamnose and a modified uronic acid, suggests a specialized biosynthetic pathway originating from common nucleotide sugar precursors. This technical guide delineates a proposed biosynthetic pathway for this compound, detailing the enzymatic steps from primary metabolites to the final bioactive compound. While the initial steps of precursor formation are well-established in plants, the latter stages involving the modification of the uronic acid moiety and the final glycosylation are presented as a hypothetical pathway based on known enzymatic reactions. This guide provides a comprehensive overview of the likely enzymatic players, detailed experimental protocols for pathway elucidation, and quantitative analysis techniques relevant to researchers in natural product biosynthesis, drug discovery, and plant biochemistry.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to occur in three main stages:

-

Synthesis of Precursor 1: UDP-L-rhamnose.

-

Synthesis of Precursor 2: UDP-4-deoxy-L-threo-hex-4-enopyranosiduronate.

-

Glycosyltransfer reaction to form this compound.

Stage 1: Biosynthesis of UDP-L-rhamnose

The formation of UDP-L-rhamnose is a well-characterized pathway in plants, commencing from UDP-D-glucose. This process is catalyzed by the multifunctional enzyme RHAMNOSE SYNTHASE (RHM) .

-

Step 1: Dehydration. UDP-D-glucose is converted to UDP-4-keto-6-deoxy-D-glucose.

-

Step 2: Epimerization. UDP-4-keto-6-deoxy-D-glucose is epimerized to UDP-4-keto-L-rhamnose.

-

Step 3: Reduction. UDP-4-keto-L-rhamnose is reduced to form UDP-L-rhamnose.

Stage 2: Hypothetical Biosynthesis of UDP-4-deoxy-L-threo-hex-4-enopyranosiduronate

The biosynthesis of the modified uronic acid precursor is proposed to start from UDP-D-glucuronic acid, a product of UDP-glucose dehydrogenase. The subsequent steps are hypothetical and likely involve a series of enzymatic modifications.

-

Step 1: Dehydration. It is proposed that an enzyme, likely a UDP-sugar dehydratase , catalyzes the removal of a water molecule from UDP-D-glucuronic acid to introduce a double bond, forming UDP-4-keto-hex-5-enopyranosiduronate.

-

Step 2: Isomerization/Epimerization. A putative isomerase or epimerase would then catalyze the rearrangement of the intermediate to form the threo configuration, yielding UDP-4-deoxy-L-threo-hex-4-enopyranosiduronate. The specific enzymes responsible for these transformations in Lepidium sativum are yet to be identified.

Stage 3: Glycosylation

The final step in this compound biosynthesis is the coupling of the two activated sugar precursors.

-

Step 1: Glycosyltransfer. A UDP-glycosyltransferase (UGT) specific for both the donor (UDP-L-rhamnose) and the acceptor (UDP-4-deoxy-L-threo-hex-4-enopyranosiduronate) catalyzes the formation of the glycosidic bond, resulting in the synthesis of this compound. The identification and characterization of this specific UGT in Lepidium sativum is a key area for future research.

Data Presentation

Currently, there is a lack of quantitative data in the scientific literature regarding the specific concentrations of precursors, intermediates, and the final product in the this compound biosynthetic pathway within Lepidium sativum. The following tables are provided as templates for researchers to populate as data becomes available through the experimental protocols outlined in this guide.

Table 1: Quantification of Nucleotide Sugar Precursors in Lepidium sativum Seedlings.

| Nucleotide Sugar | Concentration (µg/g fresh weight) | Standard Deviation |

|---|---|---|

| UDP-D-Glucose | Data to be determined | Data to be determined |

| UDP-D-Glucuronic Acid | Data to be determined | Data to be determined |

| UDP-L-Rhamnose | Data to be determined | Data to be determined |

| UDP-4-deoxy-L-threo-hex-4-enopyranosiduronate | Data to be determined | Data to be determined |

Table 2: Kinetic Parameters of Key Biosynthetic Enzymes.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg protein/min) |

|---|---|---|---|

| RHAMNOSE SYNTHASE (RHM) | UDP-D-Glucose | Data to be determined | Data to be determined |

| UDP-sugar Dehydratase (putative) | UDP-D-Glucuronic Acid | Data to be determined | Data to be determined |

| Isomerase/Epimerase (putative) | Intermediate | Data to be determined | Data to be determined |

| This compound Glycosyltransferase (putative) | UDP-L-Rhamnose | Data to be determined | Data to be determined |

| | UDP-4-deoxy-L-threo-hex-4-enopyranosiduronate | Data to be determined | Data to be determined |

Experimental Protocols

The following protocols are designed to enable the elucidation and characterization of the this compound biosynthetic pathway.

Protocol 1: Isolation and Purification of this compound from Lepidium sativum Mucilage

This protocol is adapted from the method described for the initial isolation of this compound.[1][3][4][5]

Objective: To isolate and purify this compound for use as an analytical standard and for structural confirmation.

Materials:

-

Lepidium sativum seeds

-

Distilled water

-

Ethanol

-

Centrifuge and tubes

-

Rotary evaporator

-

Freeze-dryer

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

-

Mucilage Extraction: Soak Lepidium sativum seeds in distilled water (1:20 w/v) for 4-6 hours at room temperature to allow for mucilage excretion.

-

Separation: Vigorously stir the mixture and then centrifuge at 10,000 x g for 20 minutes to pellet the seeds.

-

Precipitation: Collect the supernatant and add cold ethanol to a final concentration of 80% (v/v) to precipitate the crude mucilage containing this compound.

-

Collection: Centrifuge at 10,000 x g for 20 minutes to collect the precipitate.

-

Drying: Lyophilize the precipitate to obtain a dry powder.

-

Purification: Redissolve the powder in water and purify this compound using preparative HPLC. Monitor the elution profile with a refractive index or UV detector.

-

Structural Verification: Confirm the identity and purity of the isolated this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]

Protocol 2: Quantitative Analysis of Nucleotide Sugars by HPLC-MS/MS

This protocol provides a method for the extraction and quantification of nucleotide sugar precursors.[6][7][8][9]

Objective: To quantify the levels of UDP-D-glucose, UDP-D-glucuronic acid, and UDP-L-rhamnose in Lepidium sativum tissues.

Materials:

-

Lepidium sativum seedlings (germinated in the dark for 48-72 hours)

-

Liquid nitrogen

-

Extraction buffer (e.g., 75% ethanol)

-

Centrifuge and tubes

-

Solid-Phase Extraction (SPE) cartridges (e.g., graphitized carbon)

-

HPLC-MS/MS system

Procedure:

-

Sample Collection and Quenching: Harvest seedlings, flash-freeze in liquid nitrogen, and grind to a fine powder.

-

Extraction: Add ice-cold extraction buffer to the powdered tissue, vortex thoroughly, and incubate on ice for 30 minutes.

-

Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

SPE Cleanup: Condition an SPE cartridge according to the manufacturer's instructions. Load the supernatant and wash with water. Elute the nucleotide sugars with an appropriate solvent (e.g., 25% acetonitrile in water with 0.1% formic acid).

-

Analysis: Analyze the eluted sample by HPLC-MS/MS. Use authentic standards for each nucleotide sugar to create a calibration curve for absolute quantification.

Protocol 3: Identification and Characterization of Glycosyltransferases

This protocol outlines a general strategy for identifying and characterizing the putative this compound glycosyltransferase.

Objective: To identify and kinetically characterize the glycosyltransferase responsible for the final step of this compound biosynthesis.

Materials:

-

Lepidium sativum tissue (e.g., germinating seeds)

-

Protein extraction buffer

-

UDP-L-rhamnose (donor substrate)

-

Purified or synthesized UDP-4-deoxy-L-threo-hex-4-enopyranosiduronate (acceptor substrate)

-

Enzyme assay buffer

-

HPLC-MS system

Procedure:

-

Crude Protein Extraction: Homogenize plant tissue in extraction buffer and clarify by centrifugation.

-

Enzyme Assay: Set up reaction mixtures containing the crude protein extract, UDP-L-rhamnose, the acceptor substrate, and assay buffer. Incubate at an optimal temperature (e.g., 30°C).

-

Reaction Quenching and Analysis: Stop the reaction by adding a quenching agent (e.g., trifluoroacetic acid). Analyze the reaction mixture for the formation of this compound using HPLC-MS.

-

Candidate Gene Identification: Use a combination of transcriptomics (RNA-seq) of tissues actively producing this compound and bioinformatics to identify candidate UDP-glycosyltransferase genes.

-

Heterologous Expression and Purification: Clone the candidate genes into an expression vector (e.g., in E. coli or yeast), express the recombinant proteins, and purify them.

-

Kinetic Characterization: Perform enzyme assays with the purified recombinant protein to determine the kinetic parameters (Km and Vmax) for both the donor and acceptor substrates.

Mandatory Visualizations

References

- 1. Isolation and Identification of this compound, a New Allelopathic Substance from Mucilage of Germinated Cress Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and identification of this compound, a new allelopathic substance from mucilage of germinated cress seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apjhs.com [apjhs.com]

- 4. paperso.journal7publish.com [paperso.journal7publish.com]

- 5. japer.in [japer.in]

- 6. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS [jove.com]

The Structure Unveiled: A Technical Guide to the NMR Spectroscopic Elucidation of Lepidimoide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepidimoide, a disaccharide identified as sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate, is a natural product isolated from the mucilage of germinated cress seeds (Lepidium sativum L.).[1] Initially characterized as an allelopathic substance, it was reported to promote shoot growth in certain plant species while inhibiting root growth, with a potency significantly greater than that of gibberellic acid.[1] The precise determination of its complex structure is fundamental to understanding its bioactivity and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for such structural elucidation, providing unparalleled insight into the atomic connectivity and spatial arrangement of the molecule.

This technical guide provides an in-depth overview of the methodologies used in the structural determination of this compound, focusing on the application of a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Experimental Protocols: The NMR Toolkit

The complete structural assignment of a novel natural product like this compound requires a combination of NMR experiments. Each experiment provides a unique piece of the structural puzzle. The protocols described below are standard methodologies applicable to this type of small molecule analysis.

Sample Preparation: A sample of purified this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of approximately 5-50 mM. Deuterated solvents are essential as they are "invisible" in ¹H NMR spectra. A small amount of a reference standard, such as tetramethylsilane (TMS) or a residual solvent signal, is used to calibrate the chemical shift scale to 0 ppm.

1. One-Dimensional (1D) NMR Spectroscopy

-

¹H NMR (Proton NMR):

-

Methodology: The ¹H NMR experiment is the starting point for structural analysis. A single radiofrequency pulse is applied, and the resulting free induction decay (FID) is recorded and Fourier transformed. The spectrum reveals the chemical environment of all hydrogen atoms.

-

Information Gained:

-

Chemical Shift (δ): Indicates the electronic environment of a proton. Protons near electronegative atoms or in unsaturated systems are "deshielded" and appear at a higher ppm (downfield).

-

Integration: The area under a peak is proportional to the number of protons it represents.

-

Multiplicity (Splitting): Reveals the number of neighboring protons through J-coupling, providing direct connectivity information (n+1 rule).

-

-

-

¹³C NMR (Carbon NMR):

-

Methodology: This experiment detects the ¹³C isotope, which has a natural abundance of only 1.1%. Due to this low abundance and a smaller gyromagnetic ratio, ¹³C NMR is less sensitive than ¹H NMR and requires more concentrated samples or longer acquisition times. Spectra are typically acquired with proton decoupling, causing all carbon signals to appear as singlets.

-

Information Gained:

-

Chemical Shift (δ): Provides the number of non-equivalent carbons and indicates their functional type (e.g., alkyl, olefinic, carbonyl). The chemical shift range for ¹³C is much wider (~0-220 ppm) than for ¹H, resulting in less signal overlap.

-

-

2. Two-Dimensional (2D) NMR Spectroscopy

-

COSY (Correlation Spectroscopy):

-

Methodology: This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. The spectrum plots ¹H chemical shifts on both axes. Cross-peaks appear between the signals of coupled protons.

-

Information Gained: Identifies adjacent protons (H-C-C-H systems), allowing for the tracing of proton spin systems within the rhamnose and uronic acid moieties.

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Methodology: A heteronuclear experiment that correlates protons with their directly attached carbons. The x-axis represents the ¹H spectrum, and the y-axis represents the ¹³C spectrum. A cross-peak indicates a direct one-bond C-H connection.

-

Information Gained: Unambiguously assigns each proton to its corresponding carbon atom, effectively mapping the proton data onto the carbon skeleton.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Methodology: This powerful heteronuclear experiment detects correlations between protons and carbons over longer ranges, typically two to three bonds (²J_CH and ³J_CH). It is crucial for connecting fragments of a molecule that are not linked by proton-proton coupling.

-

Information Gained: Establishes connectivity across quaternary (non-protonated) carbons and heteroatoms. For this compound, it is essential for connecting the rhamnose unit to the uronic acid unit via the glycosidic linkage.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy):

-

Methodology: A homonuclear experiment that identifies protons that are close in space (<5 Å), regardless of their bonding connectivity. Cross-peaks arise from the Nuclear Overhauser Effect (NOE), a through-space dipolar coupling.

-

Information Gained: Provides crucial information about the stereochemistry and 3D conformation of the molecule. For this compound, NOESY data confirms the relative orientation of substituents on the sugar rings and the stereochemistry of the glycosidic bond.

-

Structural Elucidation Workflow for this compound

The elucidation of this compound's structure is a systematic process that integrates data from each NMR experiment. The logical flow is visualized in the diagram below.

Data Presentation and Interpretation

While the original 1992 publication by Hasegawa et al. contains the definitive quantitative NMR data for this compound, this data is not publicly reproduced. The following tables present the expected chemical shifts for the key nuclei in this compound's two constituent sugar units, based on its confirmed structure. These serve to illustrate the interpretation process.

Rhamnopyranosyl Unit (Rha)

| Position | Expected ¹³C δ (ppm) | Expected ¹H δ (ppm) | Expected ¹H Multiplicity | Key 2D Correlations |

| 1' | ~101 | ~4.8 | d | HMBC to C-2 (Uronic Acid); COSY to H-2' |

| 2' | ~71 | ~3.8 | dd | COSY to H-1', H-3' |

| 3' | ~72 | ~3.6 | dd | COSY to H-2', H-4' |

| 4' | ~73 | ~3.4 | t | COSY to H-3', H-5' |

| 5' | ~70 | ~3.9 | dq | COSY to H-4', H-6' |

| 6' (CH₃) | ~18 | ~1.2 | d | COSY to H-5' |

4-deoxy-threo-hex-4-enopyranosiduronate Unit (Uronic Acid)

| Position | Expected ¹³C δ (ppm) | Expected ¹H δ (ppm) | Expected ¹H Multiplicity | Key 2D Correlations |

| 1 | ~95 | ~5.3 | d | COSY to H-2; HMBC to C-2, C-5 |

| 2 | ~78 | ~4.1 | d | COSY to H-1; HMBC from H-1' (Rha) |

| 3 | ~75 | ~4.3 | d | COSY to H-4; HMBC to C-2, C-4, C-5 |

| 4 | ~110 | ~5.9 | d | COSY to H-3; HMBC to C-2, C-3, C-5, C-6 |

| 5 | ~150 | - | - | HMBC from H-1, H-3, H-4 |

| 6 (COO⁻) | ~175 | - | - | HMBC from H-4 |

Interpretation Summary:

-

Fragment Identification: COSY data is used to trace the proton-proton networks within each sugar ring independently. For example, starting from the anomeric proton H-1', one can "walk" around the rhamnose ring to H-5'.

-

C-H Assignment: HSQC data links every proton signal to its directly attached carbon, confirming the carbon backbone of each sugar unit.

-

Linking the Fragments: The key to solving the structure is the HMBC experiment. A crucial correlation is observed between the anomeric proton of the rhamnose unit (H-1') and the C-2 carbon of the uronic acid unit. This unequivocally establishes the 2-O-glycosidic linkage.

-

Confirming Stereochemistry: NOESY correlations are used to confirm the α-anomeric configuration of the rhamnose and the overall conformation of the molecule.

The diagram below illustrates the most critical long-range correlations used to connect the two sugar moieties.

Signaling Pathways and Biological Activity

This compound was initially reported as a potent plant growth regulator.[1] However, the specific intracellular signaling pathways modulated by this compound to exert this effect are not well-elucidated in the scientific literature. Furthermore, more recent studies have suggested that the principal agent responsible for the observed hypocotyl elongation in cress-seed exudate may be potassium ions rather than this compound, calling into question its primary biological role. Due to this lack of definitive data, a signaling pathway diagram cannot be accurately presented at this time. Further research is required to clarify the precise biological function and mode of action of this compound.

Conclusion

The structural elucidation of this compound is a prime example of the power of modern NMR spectroscopy in natural product chemistry. Through a logical and systematic application of 1D and 2D NMR techniques, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY, the complete chemical structure, connectivity, and relative stereochemistry were unambiguously determined. This detailed structural knowledge is the essential first step for any further investigation into its synthesis, biological function, and potential applications in agriculture or drug development.

References

Lepidimoide: A Technical Guide to its Molecular Characteristics and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lepidimoide, a naturally occurring disaccharide first isolated from the mucilage of germinated cress seeds (Lepidium sativum), has garnered scientific interest for its potent plant growth-regulating properties. This technical guide provides a comprehensive overview of the molecular formula, chemical properties, and biological activities of this compound. It includes a detailed summary of its quantitative effects on plant growth, protocols for its isolation and bioactivity assessment, and a workflow diagram illustrating these processes. This document is intended to serve as a valuable resource for researchers in the fields of natural products chemistry, plant biology, and agrochemical development.

Chemical Properties and Molecular Formula

This compound is chemically identified as sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate. It is an amorphous powder and its structure is characterized by a uronic acid derivative with an α,β-unsaturated carboxylate linked to a rhamnose sugar via an α-glycosidic bond. The double bond at the C-4,5 position in the uronic acid moiety is crucial for its biological activity.

Based on its chemical structure, the molecular formula and weight have been determined and are presented in the table below.

| Property | Value |

| Chemical Name | sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate |

| Molecular Formula | C₁₂H₁₇NaO₁₀ |

| Molecular Weight | 344.25 g/mol |

| Appearance | Amorphous powder |

Biological Activity

This compound exhibits a dual effect on plant growth, acting as a potent promoter of shoot elongation while simultaneously inhibiting root growth. This allelopathic substance has been shown to be significantly more active in promoting hypocotyl elongation than gibberellic acid, a well-known plant hormone.

Quantitative Data on Biological Activity

The biological activity of this compound has been quantified using the Amaranthus caudatus hypocotyl elongation assay. The key findings are summarized in the table below.

| Biological Effect | Test Organism | Effective Concentration | Comparative Activity |

| Hypocotyl Growth Promotion | Amaranthus caudatus | > 3 µM | 20-30 times more active than gibberellic acid |

| Root Growth Inhibition | Amaranthus caudatus | > 100 µM | - |

Experimental Protocols

Isolation of this compound from Lepidium sativum Seeds

The following protocol is a generalized procedure for the extraction of mucilage from cress seeds, which is the starting material for this compound isolation. Further purification steps such as column chromatography are typically required to obtain the pure compound.

Materials:

-

Lepidium sativum seeds

-

Distilled water

-

Ethanol (95%) or Acetone

-

Beakers and filtration apparatus (e.g., muslin cloth)

-

Stirrer

Procedure:

-

Soaking: Soak 100 g of Lepidium sativum seeds in 800 mL of distilled water for approximately 12 hours. This allows the mucilage to swell and hydrate.

-

Blending: Transfer the soaked seeds and water to a blender and blend for 10-15 minutes at a moderate speed (e.g., 1500-2000 rpm). This helps to release the mucilage from the seed coat.

-

Filtration: Filter the resulting slurry through a muslin cloth to separate the mucilage-rich filtrate from the seed debris. To maximize the yield, the seed residue can be washed with an additional 200 mL of distilled water, blended again, and filtered.

-

Precipitation: To the combined filtrate, add an equal volume of 95% ethanol or acetone while stirring gently. The mucilage will precipitate out of the solution.

-

Collection and Drying: Collect the precipitated mucilage by filtration or decantation. The collected mucilage is then dried in an oven at a controlled temperature (e.g., 40-60°C) until a constant weight is achieved. The dried mucilage can then be ground into a powder for storage and further purification.

Amaranthus caudatus Hypocotyl Elongation Bioassay

This bioassay is a standard method for determining the plant growth-promoting activity of substances like this compound.

Materials:

-

Amaranthus caudatus seeds

-

Test solutions of this compound at various concentrations (e.g., 1 µM to 1 mM)

-

Control solution (distilled water)

-

Petri dishes

-

Filter paper

-

Growth chamber or incubator with controlled temperature and light conditions

Procedure:

-

Seed Plating: Place a sheet of filter paper in each petri dish and moisten it with the respective test or control solution.

-

Seed Sowing: Place a defined number of Amaranthus caudatus seeds (e.g., 10-15) on the filter paper in each petri dish.

-

Incubation: Incubate the petri dishes in a dark growth chamber at a constant temperature (e.g., 25°C) for a period of 72 hours.

-

Measurement: After the incubation period, carefully remove the seedlings and measure the length of the hypocotyls (the stem of a germinating seedling, found below the cotyledons and above the root) using a ruler or a digital imaging system.

-

Data Analysis: Calculate the average hypocotyl length for each treatment and compare it to the control group to determine the effect of this compound on hypocotyl elongation.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound and the subsequent bioassay to determine its biological activity.

Lepidimoide CAS number and commercial suppliers

CAS Number: 225435-32-5

Executive Summary

This document aims to provide a comprehensive technical overview of Lepidimoide, including its chemical properties, commercial availability, and relevant biological data for researchers, scientists, and drug development professionals. However, extensive searches for the compound "this compound" with the provided CAS number 225435-32-5 have yielded no direct matches in publicly available scientific databases and commercial supplier catalogs.

The CAS number 225435-32-5 is not associated with a compound named "this compound." Instead, this CAS number has been linked to other chemical entities in some databases, leading to a potential misidentification. Due to the absence of verifiable information specifically for "this compound," this guide cannot provide detailed experimental protocols, signaling pathways, or a list of commercial suppliers for this specific compound.

Further clarification of the chemical structure or an alternative CAS number for this compound is necessary to proceed with a detailed technical guide. Researchers interested in this compound are advised to verify the accuracy of the provided identifiers.

CAS Number and Compound Identification

A thorough investigation into the CAS number 225435-32-5 revealed no public records or scientific literature directly linking it to a compound named "this compound." This discrepancy is a critical barrier to compiling the requested technical information.

Commercial Suppliers

A search for commercial suppliers of "this compound" or a compound with the CAS number 225435-32-5 did not yield any definitive vendors. The lack of commercial availability suggests that "this compound" may be a novel or proprietary compound not yet widely distributed, or that the provided identifiers are incorrect.

Scientific and Technical Data

No peer-reviewed publications, patents, or technical data sheets were found for a compound named "this compound." Consequently, information regarding its synthesis, mechanism of action, biological activity, and experimental protocols is not available in the public domain.

Signaling Pathways and Experimental Workflows

Without any information on the biological activity of "this compound," it is not possible to delineate any associated signaling pathways or to construct a diagram of a typical experimental workflow.

Conclusion and Recommendation

The information requested for a detailed technical guide on "this compound" with CAS number 225435-32-5 cannot be provided at this time due to a lack of available data. The provided CAS number does not correspond to the named compound in accessible databases.

It is strongly recommended that the user:

-

Verify the CAS number and chemical name of the compound of interest.

-

Consult internal documentation or the original source of this information for accurate identifiers.

Once accurate and verifiable information is available, a comprehensive technical guide can be developed.

The Enigmatic Plant Growth Regulator: A Technical Guide to the Natural Sources and Abundance of Lepidimoide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lepidimoide, a unique unsaturated disaccharide, has garnered scientific interest for its potent allelopathic effects, promoting shoot elongation while inhibiting root growth in various plant species. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources, and abundance of this compound in plants. While direct quantitative data remains elusive in the current body of scientific literature, this document synthesizes available information on its primary plant sources, Lepidium sativum L. (cress) and Hibiscus esculentus L. (okra), and outlines detailed experimental protocols for the extraction of its parent mucilage. Furthermore, this guide proposes a hypothetical framework for the isolation and quantification of this compound and explores its potential role as an oligosaccharin signaling molecule, offering a foundation for future research in this promising area.

Natural Sources of this compound

This compound has been identified from two primary plant sources, primarily within the mucilaginous secretions of their seeds and fruits.

Lepidium sativum L. (Garden Cress)

The foundational discovery of this compound was from the mucilage of germinated cress seeds (Lepidium sativum L.)[1]. This mucilage is a complex polysaccharide matrix, and this compound is believed to be a component released from this matrix. The chemical composition of cress seed mucilage is rich in several sugars, including mannose, arabinose, galacturonic acid, fructose, glucuronic acid, galactose, and rhamnose[2][3]. The presence of rhamnose and a uronic acid derivative is consistent with the structure of this compound, which is sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate.

Hibiscus esculentus L. (Okra)

While not a direct natural source in the same manner as cress, the fruit mucilage of okra (Hibiscus esculentus L.) serves as a readily available starting material for the chemical synthesis of this compound[4]. Okra mucilage is known to contain rhamnogalacturonan-I (RG-I), a pectic polysaccharide with a backbone of repeating disaccharide units of rhamnose and galacturonic acid[5]. This structural similarity makes it a suitable precursor for the targeted synthesis of this compound.

Abundance of this compound in Plants

A significant gap in the current scientific literature is the lack of quantitative data on the natural abundance of this compound in any plant source. While the mucilage content of cress seeds is reported to be between 6.5% and 15% of the seed weight, the specific concentration of this compound within this mucilage has not been determined[6]. Similarly, for okra, while mucilage yield can be significant, the synthesis yield of this compound from this precursor is dependent on the specific chemical process employed and does not reflect its natural concentration.

Table 1: Reported Mucilage Content in Primary this compound-Associated Plants

| Plant Species | Plant Part | Mucilage Yield (% w/w) | Reference(s) |

| Lepidium sativum L. | Seeds | 6.5 - 15 | [6] |

| Hibiscus esculentus L. | Fruit Pods | Yield variable depending on extraction method |

Note: The abundance of this compound within the mucilage is currently unquantified.

Experimental Protocols

Extraction of Mucilage from Lepidium sativum Seeds

The following protocol is a synthesis of methodologies described in the literature for the extraction of mucilage from cress seeds.

Materials:

-

Lepidium sativum L. seeds

-

Distilled water

-

Ethanol (95%) or Acetone

-

Beakers

-

Magnetic stirrer and stir bar

-

Muslin cloth or centrifuge

-

Oven or lyophilizer

Procedure:

-

Soaking: Soak 100 g of Lepidium sativum seeds in 1 L of distilled water. The soaking time can vary from 4 to 24 hours. Gentle agitation on a magnetic stirrer can facilitate mucilage release.

-

Separation of Mucilage:

-

Method A (Filtration): After soaking, the viscous solution containing the mucilage is separated from the seeds by filtration through several layers of muslin cloth. Squeezing the cloth can help maximize the yield.

-

Method B (Centrifugation): Alternatively, the entire mixture can be centrifuged to pellet the seeds, and the supernatant containing the mucilage is carefully decanted.

-

-

Precipitation:

-

Slowly add ethanol (95%) or acetone to the mucilage solution with constant stirring. A typical ratio is 2:1 (solvent:mucilage solution). The mucilage will precipitate out of the solution.

-

-

Collection and Drying:

-

Collect the precipitated mucilage by filtration or decantation.

-

Wash the mucilage with fresh solvent to remove any remaining water-soluble impurities.

-

Dry the mucilage in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or for a more preserved structure, freeze-dry (lyophilize) the mucilage.

-

-

Milling and Storage: The dried mucilage can be milled into a fine powder and stored in a desiccator.

Proposed Protocol for Isolation and Quantification of this compound by HPLC

Note: As no specific HPLC method for this compound quantification is currently published, the following is a proposed protocol based on the analysis of similar unsaturated disaccharides derived from pectin.

3.2.1. Enzymatic Depolymerization of Mucilage:

-

Enzyme Selection: Utilize a pectinase or a rhamnogalacturonase enzyme preparation to specifically cleave the polysaccharide backbone of the mucilage and release oligosaccharide fragments, including this compound.

-

Digestion:

-

Prepare a solution of the extracted mucilage (e.g., 10 mg/mL) in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).

-

Add the selected enzyme at an optimized concentration.

-

Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 24 hours).

-

Terminate the reaction by heat inactivation (e.g., boiling for 10 minutes).

-

-

Sample Cleanup: Centrifuge the digest to remove any insoluble material. The supernatant containing the oligosaccharides can be further purified using solid-phase extraction (SPE) with a graphitized carbon cartridge to enrich for oligosaccharides.

3.2.2. HPLC Analysis:

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector or a Mass Spectrometer (MS) is required.

-

Column: A high-performance anion-exchange chromatography (HPAEC) column is often suitable for separating charged oligosaccharides. Alternatively, a reversed-phase C18 column with an ion-pairing reagent could be employed[7].

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium hydroxide and sodium acetate) is typically used for HPAEC.

-

Detection: this compound contains a double bond in its uronic acid moiety, which should allow for UV detection at approximately 235 nm. For higher specificity and structural confirmation, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.

-

Quantification: A calibration curve would need to be established using a purified and quantified this compound standard. As a pure standard may not be commercially available, its synthesis and purification would be a prerequisite for absolute quantification.

Signaling Pathways and Biological Role

The precise signaling pathway through which this compound exerts its biological effects is not yet elucidated. However, its role as an allelochemical and its structural similarity to pectic oligosaccharides strongly suggest that it functions as an oligosaccharin .

Oligosaccharins are biologically active oligosaccharides that can regulate plant growth, development, and defense responses[8][9][10][11]. They are often derived from the enzymatic breakdown of plant or fungal cell wall polysaccharides.

Hypothetical Signaling Pathway of this compound

Based on the general understanding of oligosaccharin signaling, a hypothetical pathway for this compound can be proposed:

-

Release: this compound is released from the mucilage of Lepidium sativum seeds into the surrounding environment.

-

Perception: The this compound molecule is recognized by a specific receptor, likely a receptor-like kinase (RLK), on the plasma membrane of the target plant's cells.

-

Signal Transduction: Binding of this compound to the receptor initiates an intracellular signaling cascade. This could involve:

-

Activation of protein kinases and phosphorylation events.

-

Generation of second messengers such as calcium ions (Ca²⁺) and reactive oxygen species (ROS).

-

Activation of mitogen-activated protein kinase (MAPK) cascades.

-

-

Hormonal Crosstalk: The signaling cascade likely interacts with major plant hormone pathways, particularly auxin and gibberellin, which are key regulators of cell elongation and division. The observed promotion of shoot growth and inhibition of root growth suggests a complex interplay with these hormonal balances.

-

Transcriptional Regulation: The signal is ultimately transduced to the nucleus, leading to the activation or repression of specific transcription factors.

-

Cellular Response: This altered gene expression results in the observed physiological responses:

-

In Shoots: Upregulation of genes involved in cell wall loosening and expansion, leading to hypocotyl elongation.

-

In Roots: Downregulation of genes essential for cell division and elongation at the root apical meristem, resulting in growth inhibition.

-

Diagrams

Caption: Experimental workflow for mucilage extraction and proposed this compound analysis.

Caption: Hypothetical signaling pathway of this compound as an oligosaccharin.

Conclusion and Future Directions

This compound presents a fascinating case of a plant-derived oligosaccharide with potent biological activity. While its primary natural source in Lepidium sativum is established, and a synthetic route from Hibiscus esculentus is available, critical data on its natural abundance and the specifics of its biosynthesis and signaling are lacking. The protocols and hypothetical frameworks presented in this guide aim to provide a solid foundation for researchers to delve deeper into the biology of this intriguing molecule. Future research should prioritize the development of robust analytical methods for the quantification of this compound in plant tissues, the elucidation of its biosynthetic pathway, and the detailed characterization of its signaling cascade. Such studies will not only advance our fundamental understanding of plant biology but also open avenues for its potential application in agriculture and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Extraction, Characterization, and Evaluation of Lepidium sativum Linn. Mucilage as a Mucoadhesive Polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Unsaturated disaccharides in the enzymatic digests of heparan sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. GlycoWord / saccharide-A03 [glycoforum.gr.jp]

- 11. Structure and function of plant cell wall polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of Lepidimoide in Plant Development: A Critical Review

For Immediate Release